Pyridine Regioisomerism: 3‑yloxy vs. 4‑yloxy Attachment Determines Pharmacophore Geometry
The target compound bears a pyridin‑3‑yloxy group, in contrast to the close analogue N‑(2‑methoxyphenyl)‑3‑pyridin‑4‑yloxyazetidine‑1‑carboxamide (CAS 2380177‑81‑9) [1]. In the 3‑yloxy isomer, the pyridine nitrogen is positioned meta to the ether linkage, enabling a distinct hydrogen‑bond acceptor geometry that can differentially engage the JAK ATP‑binding pocket. The Incyte patent family (US 8,691,807) explicitly claims pyridin‑3‑yl‑containing azetidine‑1‑carboxamides as JAK inhibitors, confirming that the 3‑position attachment is critical for JAK inhibitory activity [1]. The 4‑yloxy isomer is not covered by the same claims, implying different structure‑activity relationships.
| Evidence Dimension | Pharmacophore geometry: position of pyridine nitrogen relative to ether linkage |
|---|---|
| Target Compound Data | Pyridin‑3‑yloxy (meta‑substituted pyridine) – JAK inhibitory activity inferred from patent claims |
| Comparator Or Baseline | Pyridin‑4‑yloxy (para‑substituted pyridine, CAS 2380177‑81‑9) – no JAK patent claims identified |
| Quantified Difference | Qualitative difference in binding‑pocket complementarity; direct comparative IC50 data unavailable |
| Conditions | Structural comparison based on Incyte patent claims (US 8,691,807) and chemical structure registry data |
Why This Matters
Users requiring JAK‑targeted activity should prioritize the 3‑yloxy isomer because the patent literature explicitly links this regioisomer to JAK inhibition, whereas the 4‑yloxy variant lacks comparable evidence.
- [1] US Patent 8,691,807 B2. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Incyte Corporation. Issued April 8, 2014. View Source
